

# Comprehensive Physicochemical & Solubility Profile: 5-Benzylmorpholin-3-one

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## Compound of Interest

Compound Name: 5-Benzylmorpholin-3-one

CAS No.: 1052210-00-0

Cat. No.: B3078520

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Technical Guide for Process Research & Development

## Executive Summary & Structural Analysis

**5-benzylmorpholin-3-one** is a heterocyclic lactam serving as a pivotal pharmacophore in the synthesis of Neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend). Its structural significance lies in the C5 chiral center, which dictates the stereochemical trajectory of subsequent glycosylation or arylation steps in drug substance manufacturing.

Researchers must distinguish this compound from its regioisomer, 4-benzylmorpholin-3-one (where the benzyl group is attached to the nitrogen), and the industrial biocide 1,2-benzisothiazol-3-one (BIT), which shares similar nomenclature but possesses distinct toxicological profiles.

## Structural Descriptors[3][4]

- IUPAC Name: 5-(phenylmethyl)morpholin-3-one[1]
- Common Name: 5-Benzyl-3-morpholinone[1][2]

- CAS Number: 7684-29-9 (Racemic), 140170-43-2 (S-isomer specific)
- Molecular Formula:  $C_{11}H_{13}NO_2$ [\[1\]](#)
- Molecular Weight: 191.23 g/mol [\[1\]](#)[\[3\]](#)
- Chiral Center: C5 (The (S)- enantiomer is the primary pharmaceutical intermediate derived from L-Phenylalanine).

## Physicochemical Properties[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

The following data aggregates experimental values from process chemistry literature and safety data sheets (SDS).

Property	Value / Description	Experimental Context
Physical State	Crystalline Solid	Fine white to off-white needles or powder.
Melting Point	123 – 125 °C	Validated for the (S)-enantiomer [1],[4] Racemic mixtures may exhibit a depressed range (118–122 °C).
Boiling Point	~390 °C (Predicted)	Decomposition often occurs prior to boiling at atmospheric pressure.
Density	1.18 ± 0.1 g/cm <sup>3</sup>	Predicted value; solid packing density varies by polymorph.
LogP (Octanol/Water)	0.8 – 1.2	Moderately lipophilic; crosses biological membranes but retains polar character due to the lactam.
pKa	~16 (Amide NH)	The lactam nitrogen is weakly acidic; deprotonation requires strong bases (e.g., NaH, LiHMDS).
H-Bond Donors	1 (Amide NH)	Critical for crystal lattice stability and solubility in polar protic solvents.
H-Bond Acceptors	2 (Carbonyl O, Ether O)	Facilitates solubility in alcohols and chlorinated solvents.

## Solubility Thermodynamics & Solvent Screening

Understanding the solubility profile is essential for recrystallization (purification) and reaction solvent selection. The compound exhibits endothermic dissolution behavior, meaning solubility increases significantly with temperature.

## Solvent Compatibility Matrix

Solvent Class	Specific Solvent	Solubility Rating (25°C)	Process Application
Polar Protic	Methanol, Ethanol	High (>50 mg/mL)	Primary reaction solvents; good for hydrogenation steps.
Polar Aprotic	DMSO, DMF, NMP	Very High (>100 mg/mL)	Used for N-alkylation reactions requiring high concentrations.
Chlorinated	Dichloromethane (DCM)	High	Excellent for extraction and chromatography loading.
Esters	Ethyl Acetate (EtOAc)	Moderate (Heat dependent)	Ideal Recrystallization Solvent. Soluble at reflux, sparingly soluble at 0°C.
Ethers	THF, MTBE	Moderate	Suitable for Grignard or lithiation reactions (anhydrous).
Hydrocarbons	Hexane, Toluene	Low / Insoluble	Used as anti-solvents to crash out the product during purification.
Aqueous	Water	Low (<1 mg/mL)	Product precipitates upon addition of water to alcoholic solutions.

## Purification Protocol (Recrystallization)

- Solvent System: Ethyl Acetate / Hexane (or Petroleum Ether).[5]

- Mechanism: The lactam dissolves in boiling Ethyl Acetate. Gradual addition of non-polar Hexane reduces the dielectric constant, forcing the hydrophobic benzyl moiety to organize into a crystal lattice as the solution cools.

## Synthesis & Reaction Workflows

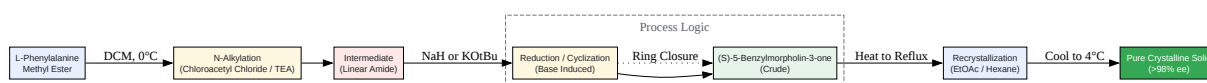
The synthesis of (S)-**5-benzylmorpholin-3-one** typically proceeds from L-Phenylalanine, leveraging the natural chirality of the amino acid to establish the C5 stereocenter.

### Pathway A: The Amino Ester Cyclization Route

This is the preferred industrial route due to the availability of reagents.

- Starting Material: L-Phenylalanine methyl ester hydrochloride.
- N-Alkylation: Reaction with chloroacetyl chloride or a glycolic acid equivalent under basic conditions.
- Cyclization: Intramolecular nucleophilic attack of the alcohol (after reduction) or direct cyclization of an intermediate acyclic amide.

### Experimental Workflow Diagram (DOT)



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Figure 1: Step-wise synthesis and purification workflow for (S)-**5-benzylmorpholin-3-one**.

## Analytical Characterization Standards

To validate the identity and purity of **5-benzylmorpholin-3-one**, the following spectral signatures must be confirmed.

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - $\delta$  7.20–7.35 (m, 5H): Aromatic protons (Benzyl group).
  - $\delta$  6.10 (bs, 1H): Amide NH (Broad singlet, exchangeable with  $\text{D}_2\text{O}$ ).
  - $\delta$  4.15 (s, 2H): C2 protons (Next to ether oxygen and carbonyl).
  - $\delta$  3.80–3.90 (m, 1H): C5 chiral proton.
  - $\delta$  3.50–3.70 (m, 2H): C6 protons (Ether linkage).
  - $\delta$  2.80 (d, 2H): Benzylic  $\text{CH}_2$ .
- IR Spectroscopy (KBr Pellet):
  - 1660–1680  $\text{cm}^{-1}$ : Strong Amide I band (C=O stretch).
  - 3200–3400  $\text{cm}^{-1}$ : Broad NH stretch (H-bonded).

## Safety & Handling (E-E-A-T)

While not classified as acutely toxic like some organophosphates, this intermediate should be handled with standard Good Laboratory Practice (GLP).

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Inhalation Risk: Fine dust; use a localized exhaust hood or N95 respirator during weighing.
- Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic ring opening over extended periods.

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